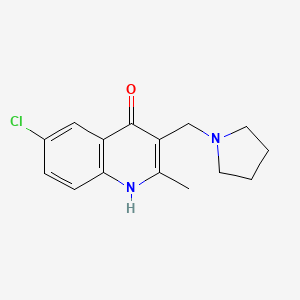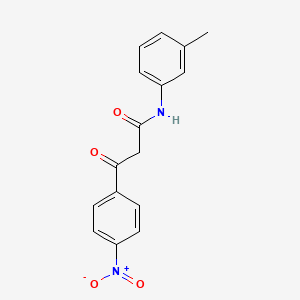
6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as CPQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. CPQ is a quinoline derivative that has been synthesized and tested for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The exact mechanism of action of 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been shown to interact with mitochondrial membranes, leading to the disruption of mitochondrial function and the induction of cell death.
Biochemical and Physiological Effects:
6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the disruption of mitochondrial function. 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its potential as a novel therapeutic agent for various diseases. 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been shown to have fluorescent properties, making it a useful tool for imaging mitochondria in living cells. However, one limitation of using 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in lab experiments is its potential toxicity, as it has been shown to induce cell death in cancer cells.
Future Directions
There are several future directions for research on 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, including the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the further elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and toxicity of 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol in vivo.
Synthesis Methods
6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a variety of methods, including the Pictet–Spengler reaction and the Skraup reaction. One study demonstrated the synthesis of 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol using the Pictet–Spengler reaction, which involves the condensation of an aldehyde with an amine to form a cyclic imine intermediate, which is then reduced to form the final product. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst to form a quinoline derivative.
Scientific Research Applications
6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One study demonstrated the potential of 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a novel anti-cancer agent, showing that it inhibits the growth of various cancer cell lines in vitro. Another study explored the use of 6-chloro-2-methyl-3-(1-pyrrolidinylmethyl)-4-quinolinol as a fluorescent probe for imaging mitochondria in living cells.
properties
IUPAC Name |
6-chloro-2-methyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O/c1-10-13(9-18-6-2-3-7-18)15(19)12-8-11(16)4-5-14(12)17-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVDQGCZRYZCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 6825544 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-tert-butyl-5-[2-(1H-tetrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687813.png)
![N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5687820.png)
![2-(2-ethyl-1H-imidazol-1-yl)-N-[(3R*,4S*)-1-(methylsulfonyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5687825.png)
![(3R)-1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5687833.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5687836.png)

![3-{1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5687860.png)
![(4aR*,8aR*)-2-(methylsulfonyl)-7-[4-(methylthio)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5687868.png)
![5-isobutyl-1'-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5687889.png)
![N-(2-fluorophenyl)-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5687901.png)

![4-({1-[4-oxo-4-(2-pyridin-2-ylpyrrolidin-1-yl)butyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B5687913.png)
![N-(4-methoxy-2-methylphenyl)-3-[1-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]propanamide](/img/structure/B5687915.png)
![2-[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B5687929.png)